![molecular formula C8H16ClNO B6297549 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride CAS No. 2173391-71-2](/img/structure/B6297549.png)
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride is a compound known for its unique bicyclo[1.1.1]pentane structure. This compound is often used in scientific research due to its ability to act as a bioisostere, effectively replacing aromatic rings, tert-butyl groups, and alkynes in various compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride typically involves the use of [1.1.1]propellane as a starting material. One common method includes the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of multifunctionalized bicyclo[1.1.1]pentane derivatives. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators for oxidation and reduction reactions, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce alcohols or ketones, while substitution reactions may introduce new functional groups such as halides or amines.
科学研究应用
2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a bioisostere to replace aromatic rings, tert-butyl groups, and alkynes in various compounds.
Biology: It is used in the synthesis of glutamate receptor ligands, which are important for studying neurotransmission.
Medicine: It is used in drug discovery and modification due to its unique structural characteristics.
Industry: It is used in the synthesis of important building blocks for pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride involves its ability to act as a bioisostere. This means it can effectively replace other functional groups in a molecule, thereby altering the molecule’s properties and interactions. The molecular targets and pathways involved depend on the specific application and the molecule it is replacing.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same bicyclo[1.1.1]pentane structure and are used for similar applications as bioisosteres.
Aromatic ring replacements: Compounds that replace aromatic rings in drug molecules.
tert-Butyl group replacements: Compounds that replace tert-butyl groups in drug molecules.
Uniqueness
What sets 2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride apart is its multifunctionalized bicyclo[1.1.1]pentane structure, which provides unique steric and electronic properties. This makes it particularly useful in drug discovery and modification, as it can introduce new functionalities and improve the pharmacokinetic properties of drug candidates.
属性
IUPAC Name |
2-(3-amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2,10)7-3-8(9,4-7)5-7;/h10H,3-5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDPYHLVXSPOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

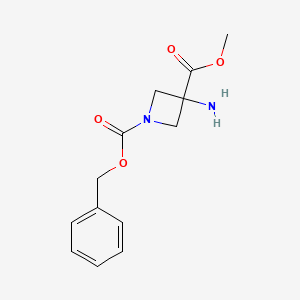
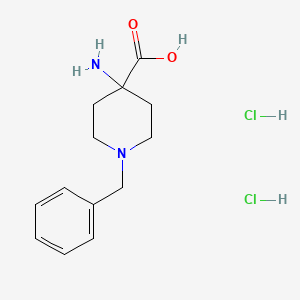
![Octahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B6297499.png)
![tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6297503.png)
![1-(1,3-Dioxoisoindolin-2-yl) 3-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B6297510.png)
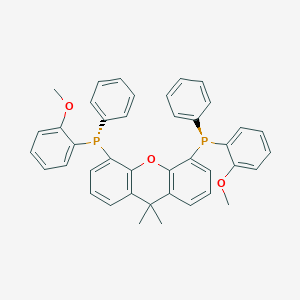
![10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid](/img/structure/B6297521.png)
![8-Bromo-5-chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B6297538.png)
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine](/img/structure/B6297548.png)
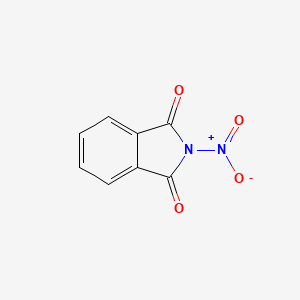

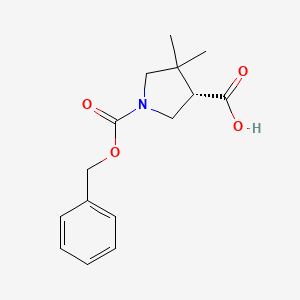
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)
